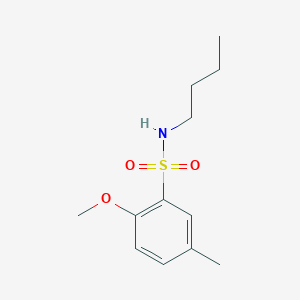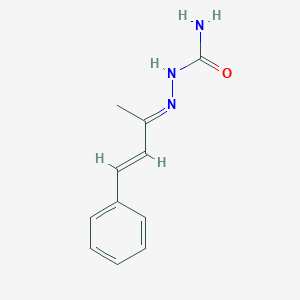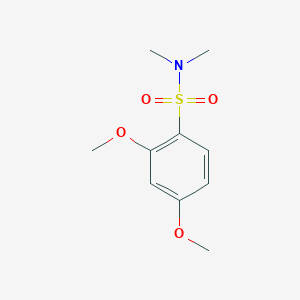
1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine, also known as DNPH-pentan-2-one, is a chemical compound that has gained attention in the scientific community due to its unique properties. This compound is a derivative of 2,4-dinitrophenylhydrazine (DNPH), which is a widely used reagent for the detection and quantification of carbonyl groups in organic compounds. DNPH-pentan-2-one has been synthesized and investigated for its potential applications in various fields, including analytical chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one involves the formation of a hydrazone derivative with carbonyl compounds. The hydrazone derivative is stabilized by the resonance effect, which makes it more reactive towards further reactions. The formation of a yellow-orange precipitate is due to the conjugation of the hydrazone derivative with the dinitrophenyl group. The reaction between 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one and carbonyl compounds is fast and selective, making it a useful tool for the detection and quantification of carbonyl groups.
Biochemical and Physiological Effects
1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-carcinogenic. This compound is not expected to have any significant effects on human health or the environment. 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one is stable under normal conditions and does not decompose or degrade easily.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in high yields and purity. This compound is selective and sensitive towards carbonyl compounds, making it a useful tool for the detection and quantification of these compounds. 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one is also compatible with various analytical techniques, including spectrophotometry and chromatography.
However, there are some limitations to the use of 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one in lab experiments. This compound is not suitable for the detection of carbonyl compounds that are not reactive towards hydrazine derivatives. 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one may also interfere with other compounds in the sample, leading to false-positive results. Therefore, careful optimization and validation of the analytical method are required.
Orientations Futures
1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one has potential applications in various fields, including analytical chemistry, biochemistry, and pharmacology. Some of the future directions for research on this compound are:
1. Synthesis of new derivatives of 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one with improved properties, such as higher selectivity and sensitivity towards carbonyl compounds.
2. Investigation of the mechanism of action of 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one towards carbonyl compounds, including the formation of the hydrazone derivative and the conjugation with the dinitrophenyl group.
3. Development of new analytical methods based on 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one for the detection and quantification of carbonyl compounds in complex matrices, such as food and environmental samples.
4. Investigation of the potential applications of 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one in the synthesis of new organic compounds and materials.
In conclusion, 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one is a promising compound for scientific research due to its unique properties. This compound has potential applications in various fields, including analytical chemistry, biochemistry, and pharmacology. Further research is needed to fully explore the potential of 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one and its derivatives.
Méthodes De Synthèse
The synthesis of 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one involves the reaction between pentan-2-one and DNPH in the presence of a catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then oxidized to yield the final product. The synthesis method has been optimized to achieve high yields and purity of 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one. This compound can be obtained in a solid form, which is stable and easy to handle.
Applications De Recherche Scientifique
1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one has been used as a reagent for the detection of carbonyl groups in various organic compounds, including aldehydes and ketones. This compound forms a yellow-orange precipitate with carbonyl compounds, which can be easily quantified by spectrophotometry. 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one has been used in the analysis of food, environmental, and biological samples. This compound has also been investigated for its potential applications in the synthesis of new organic compounds and materials.
Propriétés
Numéro CAS |
1636-82-4 |
|---|---|
Nom du produit |
1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine |
Formule moléculaire |
C11H14N4O4 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
2,4-dinitro-N-[(E)-pentan-2-ylideneamino]aniline |
InChI |
InChI=1S/C11H14N4O4/c1-3-4-8(2)12-13-10-6-5-9(14(16)17)7-11(10)15(18)19/h5-7,13H,3-4H2,1-2H3/b12-8+ |
Clé InChI |
WRPKOQRMGLEOOF-XYOKQWHBSA-N |
SMILES isomérique |
CCC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |
SMILES |
CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
SMILES canonique |
CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Synonymes |
2-Pentanone 2,4-dinitrophenyl hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)




![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)



